3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one
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Overview
Description
3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a methyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 5-methyloxolan-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)-N’-[(2,4-dichlorophenyl)methylidene]propanohydrazide
- N’-[(3,5-Dichlorophenyl)methylidene]-2-phenoxyacetohydrazide
Uniqueness
3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the methyloxolanone ring
Properties
CAS No. |
64745-52-4 |
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Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3-[(2,5-dichlorophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-7-4-9(12(15)16-7)5-8-6-10(13)2-3-11(8)14/h2-3,5-7H,4H2,1H3 |
InChI Key |
PAHPEKCOVFGNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=C(C=CC(=C2)Cl)Cl)C(=O)O1 |
Origin of Product |
United States |
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